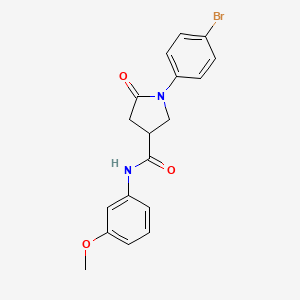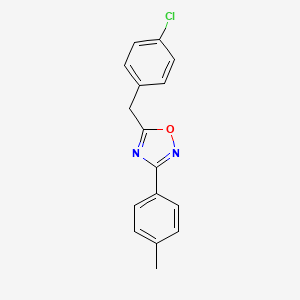![molecular formula C21H18N2O7S B11614779 O6-ethyl O8-methyl 5-azanyl-7-(furan-2-yl)-2-(furan-2-ylmethylidene)-3-oxidanylidene-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11614779.png)
O6-ethyl O8-methyl 5-azanyl-7-(furan-2-yl)-2-(furan-2-ylmethylidene)-3-oxidanylidene-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ETHYL 8-METHYL (2Z)-5-AMINO-7-(FURAN-2-YL)-2-[(FURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE is a complex organic compound that belongs to the thiazolopyridine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL 8-METHYL (2Z)-5-AMINO-7-(FURAN-2-YL)-2-[(FURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted pyridines and thiazoles, which undergo condensation reactions with furan derivatives under controlled conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes to maximize yield and purity. Techniques like continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Solvents: Ethanol, DMSO, acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
Biologically, compounds in the thiazolopyridine family have shown potential as antimicrobial, antiviral, and anticancer agents. Research is ongoing to explore their efficacy and mechanisms of action.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for drug development. Its potential therapeutic applications include treatments for infectious diseases, cancer, and inflammatory conditions.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-ETHYL 8-METHYL (2Z)-5-AMINO-7-(FURAN-2-YL)-2-[(FURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 6-ETHYL 8-METHYL (2Z)-5-AMINO-7-(FURAN-2-YL)-2-[(FURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE can be compared to other thiazolopyridine derivatives, such as:
- 5-AMINO-7-(FURAN-2-YL)-2-[(FURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE
- 6-METHYL 8-ETHYL (2Z)-5-AMINO-7-(FURAN-2-YL)-2-[(FURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE
Uniqueness
The uniqueness of 6-ETHYL 8-METHYL (2Z)-5-AMINO-7-(FURAN-2-YL)-2-[(FURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE lies in its specific substitution pattern and the presence of both furan and thiazolopyridine moieties. These structural features contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H18N2O7S |
|---|---|
Peso molecular |
442.4 g/mol |
Nombre IUPAC |
6-O-ethyl 8-O-methyl (2Z)-5-amino-7-(furan-2-yl)-2-(furan-2-ylmethylidene)-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate |
InChI |
InChI=1S/C21H18N2O7S/c1-3-28-21(26)15-14(12-7-5-9-30-12)16(20(25)27-2)19-23(17(15)22)18(24)13(31-19)10-11-6-4-8-29-11/h4-10,14H,3,22H2,1-2H3/b13-10- |
Clave InChI |
WATFBQSYVIEBNL-RAXLEYEMSA-N |
SMILES isomérico |
CCOC(=O)C1=C(N2C(=C(C1C3=CC=CO3)C(=O)OC)S/C(=C\C4=CC=CO4)/C2=O)N |
SMILES canónico |
CCOC(=O)C1=C(N2C(=C(C1C3=CC=CO3)C(=O)OC)SC(=CC4=CC=CO4)C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-N-(2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11614696.png)

![N-ethyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11614708.png)
![2,5-Bis(4-chlorophenyl)-7-(2-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11614711.png)
![1-[6-(2-chloro-6-fluorophenyl)-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11614712.png)
![2-methoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B11614717.png)
![1-Methyl-N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-indole-3-carbohydrazide](/img/structure/B11614722.png)

![N-benzyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11614748.png)

![1-[(2,3-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B11614763.png)
![Ethyl 3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]-2-[(5-methyl-1,2-oxazol-3-YL)amino]propanoate](/img/structure/B11614770.png)
![3-{(E)-2-[8-(benzyloxy)quinolin-2-yl]ethenyl}phenol](/img/structure/B11614774.png)
![2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B11614776.png)
